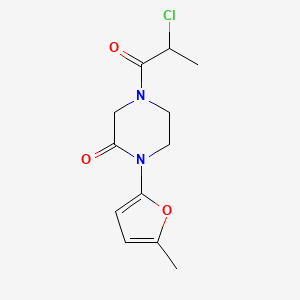

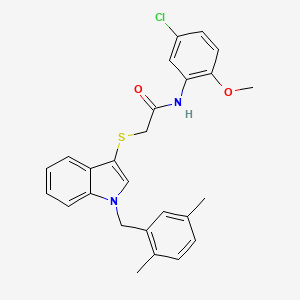

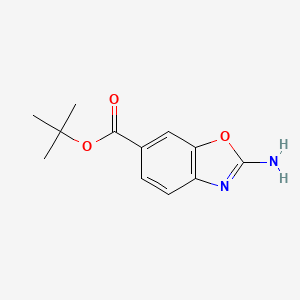

![molecular formula C15H10BrN3O2 B2666334 3-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]imidazo[1,2-a]pyridine CAS No. 1322197-37-4](/img/structure/B2666334.png)

3-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For example, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .Molecular Structure Analysis

The imidazo[1,2-a]pyridine moiety is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, the combination of flavin and iodine catalyzes an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo[1,2-a]pyridines .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications

Synthesis and Chemical Reactions

The compound 3-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]imidazo[1,2-a]pyridine, similar to its related imidazo[1,2-a]pyridine counterparts, is significant in synthetic chemistry due to its applications in creating biologically active compounds and its involvement in various chemical reactions. For instance, imidazo[1,2-a]pyridines have been synthesized through reactions involving 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with nitropyridine groups, which undergo transformations to yield imidazo[1,2-a]pyridines and indoles under specific conditions. These compounds, depending on their substituents, can lead to different reaction products, illustrating the chemical versatility and potential for generating diverse molecular architectures (Khalafy, J., Setamdideh, D., & Dilmaghani, K. A., 2002).

Anticorrosive Properties

Imidazo[1,2-a]pyridine derivatives also exhibit significant anticorrosive properties, making them valuable in protecting metals against corrosion. Research on imidazo[4,5-b] pyridine derivatives has shown high inhibition performance against mild steel corrosion in acidic environments, highlighting their potential as effective corrosion inhibitors. These compounds act through a combination of physical and chemical interactions with metal surfaces, demonstrating their mixed-type inhibitory behavior and the broad applicability of imidazo[1,2-a]pyridine scaffolds in industrial applications (Saady, A., Rais, Z., Benhiba, F., et al., 2021).

Medicinal Chemistry

In the realm of medicinal chemistry, imidazo[1,2-a]pyridines, including those with functionalizations similar to this compound, are recognized for their wide range of biological activities. Their structural motif is a key feature in several pharmaceuticals and research compounds, offering a versatile platform for developing new therapeutic agents. The unique electronic and structural properties of the imidazo[1,2-a]pyridine core facilitate interactions with biological targets, underscoring the compound's significance in drug design and discovery processes (Sharma, M. & Prasher, P., 2022).

Mechanism of Action

Future Directions

Imidazo[1,2-a]pyridines continue to be an area of active research due to their wide range of applications in medicinal chemistry . Future directions may include the development of new synthetic methodologies, exploration of new biological activities, and the design of new drugs based on the imidazo[1,2-a]pyridine scaffold.

properties

IUPAC Name |

3-bromo-2-[(E)-2-(4-nitrophenyl)ethenyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3O2/c16-15-13(17-14-3-1-2-10-18(14)15)9-6-11-4-7-12(8-5-11)19(20)21/h1-10H/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXYDHHLNMVBDM-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)Br)C=CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC(=C(N2C=C1)Br)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2666257.png)

amine](/img/structure/B2666260.png)

![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl-methylamino]-1,2,3,4-tetrahydronaphthalene](/img/structure/B2666267.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2666269.png)

![(1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene](/img/structure/B2666272.png)